hupF protein - 147416-35-1

hupF protein

Catalog Number: EVT-1516616
CAS Number: 147416-35-1
Molecular Formula: C10H17NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HupF protein, part of the human Upf family, plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway, which is essential for maintaining cellular homeostasis by eliminating faulty mRNAs that contain premature termination codons. The human Upf proteins, including hUpf1, hUpf2, and hUpf3, form a complex that recognizes and degrades these defective mRNAs. This process is vital for preventing the accumulation of potentially harmful truncated proteins in cells. The hUpf proteins interact with various cellular components to facilitate the decay of these mRNAs, ensuring proper gene expression regulation.

Source and Classification

HupF proteins are classified as RNA-binding proteins and are integral to the NMD pathway. They are found in various organisms, with significant studies conducted on their function in humans. The primary sources of information regarding hUpf proteins include academic articles and databases that explore their structure, function, and interactions within cellular processes related to mRNA decay .

Synthesis Analysis

Methods

The synthesis of hUpF proteins can be achieved through various methods, including:

  • Cell-Free Protein Synthesis: This method allows for the production of proteins without using living cells. It typically involves using a reconstituted system like the PURE system, which contains all necessary components for protein translation .
  • Transfection of Eukaryotic Cells: In this approach, plasmids encoding hUpF proteins are introduced into mammalian cells (e.g., HEK293 cells) to produce the proteins endogenously.

Technical Details

The cell-free synthesis system utilizes ribosomes, transfer RNA, amino acids, and other factors required for translation. The efficiency of protein synthesis can be influenced by factors such as temperature, ionic strength, and the concentration of reactants .

Molecular Structure Analysis

Structure

The hUpF proteins exhibit distinct structural features that facilitate their function:

  • hUpf1: Contains an RNA recognition motif (RRM) and several serine/glutamine-rich regions that are subject to phosphorylation.
  • hUpf2: Features a middle domain known as MIF4G that interacts with hUpf3.
  • hUpf3: Contains an RRM domain that binds to the splicing-dependent exon-junction complex.

These structural elements enable the proteins to interact effectively with mRNA substrates and other decay factors .

Data

Crystallographic studies have provided insights into the interactions between hUpf2 and hUpf3b, revealing how positively charged residues in one protein interact with negatively charged residues in another .

Chemical Reactions Analysis

Reactions

The primary reactions involving hUpF proteins occur during the NMD pathway:

  1. Recognition of Premature Termination Codons: The hUpf complex identifies mRNAs with premature termination codons through interactions with splicing factors.
  2. Disruption of mRNP Structure: Upon recognition, the complex alters the structure of the mRNA-protein complex (mRNP), preventing further translation.
  3. Decapping and Degradation: The mRNA is then subjected to decapping by enzymes such as hDcp1a and hDcp2, followed by exonucleolytic degradation .

Technical Details

The decapping process is rate-limiting in NMD and involves specific enzymatic activities that require precise interactions between various decay factors .

Mechanism of Action

Process

The mechanism of action for hUpF proteins involves several key steps:

  1. Recruitment: Following translation termination, hUpF proteins are recruited to mRNA via interactions with the exon-junction complex.
  2. Disruption: The hUpf complex disrupts the mRNP structure to inhibit further translation.
  3. Decapping and Decay: The recruitment of decapping enzymes leads to rapid degradation of the faulty mRNA.

This process ensures that only properly processed mRNAs are translated into functional proteins .

Data

Studies have shown that mutations in key residues involved in these interactions can significantly impair NMD efficiency, highlighting their critical roles in this pathway .

Physical and Chemical Properties Analysis

Physical Properties

HupF proteins are soluble in cellular environments and typically localize within cytoplasmic foci associated with mRNA processing bodies (P-bodies). Their solubility is crucial for their function in RNA binding and interaction with other decay factors.

Chemical Properties

hUpF proteins possess multiple phosphorylation sites that modulate their activity and interactions. Phosphorylation by kinases such as hSmg1 is essential for their function in NMD .

Relevant Data or Analyses

Experimental data reveal that alterations in phosphorylation states can influence the stability and functionality of hUpF proteins within the NMD pathway .

Applications

HupF proteins have significant scientific applications:

  • Gene Regulation Studies: Understanding their role in NMD provides insights into gene expression regulation mechanisms.
  • Disease Research: Mutations affecting NMD can lead to diseases such as cancer; thus, studying these proteins may reveal therapeutic targets.
  • Biotechnology: The use of cell-free systems for synthesizing hUpF proteins can aid in developing assays for studying protein interactions and functions.

These applications highlight the importance of hUpF proteins not only in fundamental biology but also in potential therapeutic contexts .

Properties

CAS Number

147416-35-1

Product Name

hupF protein

Molecular Formula

C10H17NO3

Synonyms

hupF protein

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